REACTION_CXSMILES
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[NH2:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C(#N)C>[C:11]([NH:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])(=[O:13])[CH3:12]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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NC1=C(C#N)C=CC(=C1)Cl
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)#N
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating
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Type
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CUSTOM
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Details
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After the completion of the reaction
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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ADDITION
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Details
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to the residue was added 500 ml of water
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Type
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FILTRATION
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Details
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the crystals thus-deposited were collected by filtration
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
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C(C)(=O)NC1=C(C#N)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |